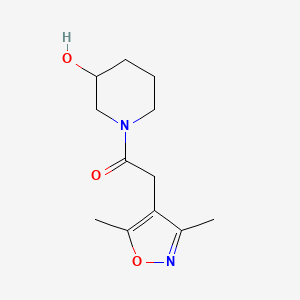
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one
Descripción general
Descripción
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one is a synthetic organic compound, commonly referred to as a “3-hydroxy-piperidine” or “3-hydroxypiperidin-1-yl” compound. It is a member of the piperidine class of heterocyclic compounds, which are characterized by their five-membered aromatic ring structures. This compound has been studied extensively in the laboratory due to its interesting and useful properties. In particular, it has been found to have potential applications in the pharmaceutical and biotechnology industries.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one is not yet fully understood. However, it is believed that the compound works by binding to and inhibiting the enzyme monoamine oxidase. This enzyme is responsible for the metabolism of neurotransmitters such as serotonin and dopamine, and its inhibition can lead to increased levels of these neurotransmitters in the brain. In turn, this can lead to a variety of beneficial effects, such as improved mood and cognitive function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one are still being studied. However, it has been found to possess a variety of useful properties, such as antioxidant activity, anti-inflammatory activity, and anti-microbial activity. Additionally, it has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. As such, this compound has been studied as a potential treatment for a variety of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one in lab experiments include its relatively low cost, its ease of synthesis, and its wide range of potential applications. Additionally, this compound is generally considered to be non-toxic and safe for use in laboratory settings.
However, there are also some potential limitations to consider when using this compound in lab experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, its mechanism of action is not yet fully understood, so further research is needed to fully understand its effects.
Direcciones Futuras
Given the potential benefits of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one, there are many possible future directions for research. For example, further studies could be conducted to better understand its mechanism of action and the biochemical and physiological effects of its use. Additionally, the potential applications of this compound in the pharmaceutical and biotechnology industries could be explored further. Additionally, this compound could be studied for potential applications in other areas, such as agriculture, food science, and materials science. Finally, further research could also be conducted to develop more efficient and cost-effective synthesis methods for this compound
Aplicaciones Científicas De Investigación
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one has been studied extensively in the laboratory for its potential applications in the pharmaceutical and biotechnology industries. In particular, it has been found to possess a variety of useful properties, such as antioxidant activity, anti-inflammatory activity, and anti-microbial activity. Additionally, it has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. As such, this compound has been studied as a potential treatment for a variety of neurological disorders.
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)6-12(16)14-5-3-4-10(15)7-14/h10,15H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXGJLHGVQTUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



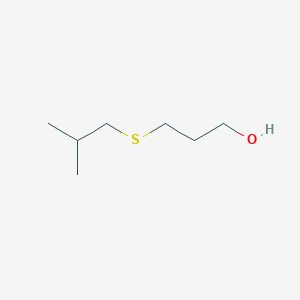

![2-[2-(2,2-Dimethylpropanamido)propanamido]hexanoic acid](/img/structure/B1462645.png)
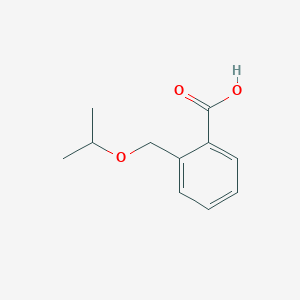
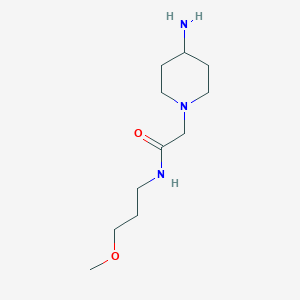
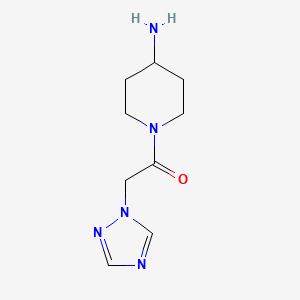

![1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462653.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462654.png)
![(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462656.png)
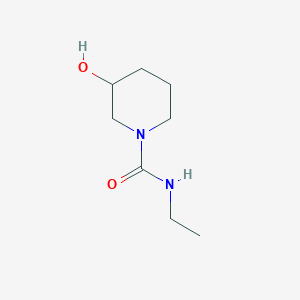
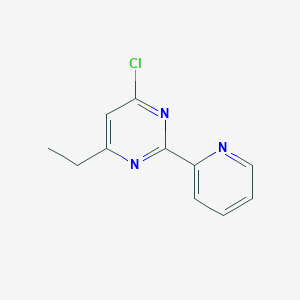
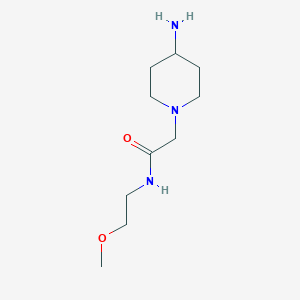
![N-[(Naphthalen-2-yl)methyl]oxan-4-amine](/img/structure/B1462662.png)